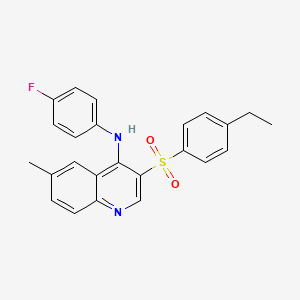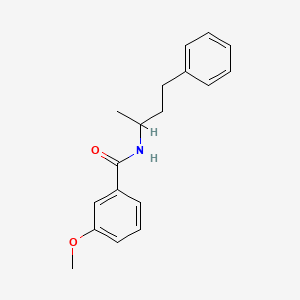
3-methoxy-N-(4-phenylbutan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(4-phenylbutan-2-yl)benzamide is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . It is a benzamide derivative, characterized by the presence of a methoxy group at the 3-position of the benzene ring and a phenylbutan-2-yl substituent on the nitrogen atom of the amide group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-phenylbutan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing processes often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-methoxy-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-hydroxy-N-(4-phenylbutan-2-yl)benzamide, while reduction of the amide group produces 3-methoxy-N-(4-phenylbutan-2-yl)aniline .
科学的研究の応用
3-methoxy-N-(4-phenylbutan-2-yl)benzamide has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving benzamide derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical products
作用機序
The mechanism of action of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and phenylbutan-2-yl groups contribute to its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
類似化合物との比較
Similar Compounds
- 3-methoxy-N-(4-phenylbutan-2-yl)aniline
- 3-hydroxy-N-(4-phenylbutan-2-yl)benzamide
- 3-methoxy-N-(4-phenylbutan-2-yl)benzoic acid
Uniqueness
3-methoxy-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position and phenylbutan-2-yl substituent on the nitrogen atom of the amide group differentiate it from other benzamide derivatives .
特性
IUPAC Name |
3-methoxy-N-(4-phenylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(11-12-15-7-4-3-5-8-15)19-18(20)16-9-6-10-17(13-16)21-2/h3-10,13-14H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXOFTBPXAKNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202218 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B2909552.png)
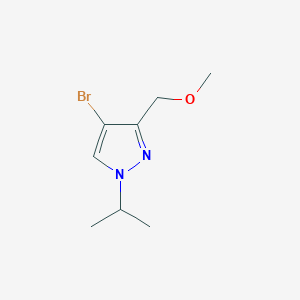
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2909554.png)
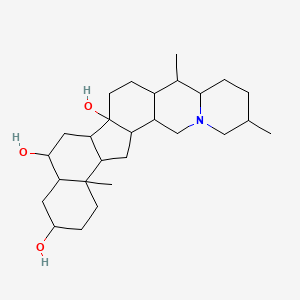
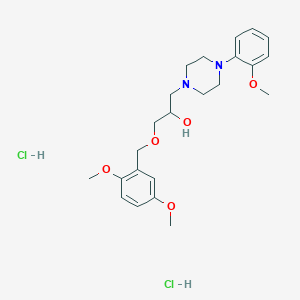
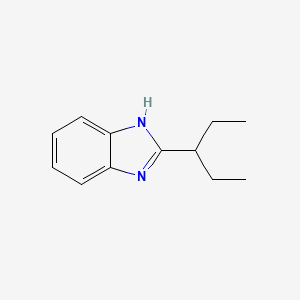
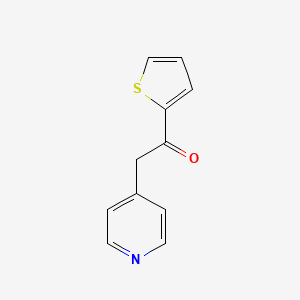
![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)
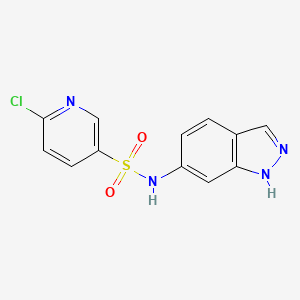
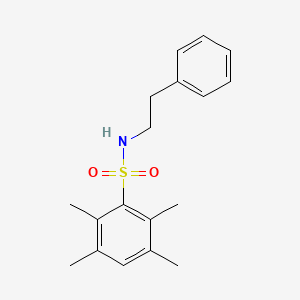
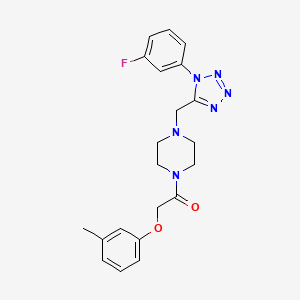
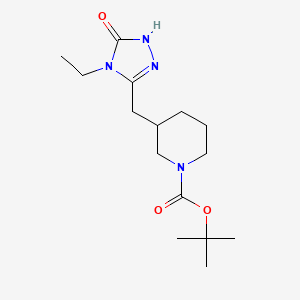
![4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine](/img/structure/B2909574.png)
